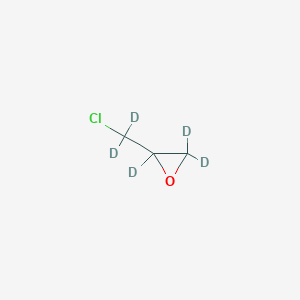

Epichlorohydrin-d5

Descripción general

Descripción

Epichlorohydrin (ECH) is a significant industrial chemical known for its application in various synthesis processes. It is a three-carbon epoxide that has garnered attention due to its potential for human exposure, especially in occupational settings. ECH has been identified as genotoxic and can react with biological nucleophiles, forming various adducts with nucleosides and DNA .

Synthesis Analysis

ECH can be synthesized from 1,3-dichloro-2-propanol (DCP) through dehydrochlorination reactions. Advanced millireactor technology has been employed to investigate the rapid kinetics of this reaction, providing insights into the optimal conditions for ECH production . Additionally, solid sodium hydroxide has been used to synthesize ECH from DCP, with inert organic solvents like 1-octanol controlling reaction intensity. This method offers high selectivity and complete DCP conversion, with the potential for nearly closed-circuit operation and minimal wastewater emission .

Molecular Structure Analysis

The molecular structure of ECH has been studied through photoelectron spectroscopy (PES) and theoretical calculations. The conformational flexibility of ECH due to internal rotation around the C-C-C-Cl dihedral angle has been explored, revealing the presence of stable conformers such as gauche-II (g-II), gauche-I (g-I), and cis. The electronic structure, including the Highest Occupied Molecular Orbital (HOMO), has been characterized, and the effects of conformational changes on the molecule's electronic properties have been detailed .

Chemical Reactions Analysis

ECH is known for its reactivity with nucleophiles, leading to various chemical reactions. It has been shown to form DNA interstrand cross-links, with the efficiency of cross-linking dependent on pH and the specific compound used (ECH or epibromohydrin). The reactivity also varies between the optical isomers of ECH, with R-ECH being more potent than S-ECH . Furthermore, ECH has been used in Lewis acid-promoted ring-opening allylation reactions with allylic silanes and stannanes, demonstrating its utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ECH have been leveraged in environmental applications, such as the synthesis of water-insoluble β-cyclodextrin–epichlorohydrin polymers. These polymers are used for sorption processes, wastewater detoxification, and color removal due to their ability to interact with pollutants . Additionally, enzymatic approaches have been developed to prepare chiral ECH, which is a valuable chiral synthon for various pharmaceuticals and chemicals . The determination of ECH and DCP in synthesis processes has been facilitated by headspace gas chromatography, which provides a simple and accurate method for quantifying these compounds .

Aplicaciones Científicas De Investigación

1. Treatment of Phenolic Wastewater

- Application Summary: A novel composite consisting of reduced graphene oxide–functionalized beta-cyclodextrin epichlorohydrin polymer (RGO-βCD-ECH) was synthesized for the treatment of phenolic wastewater .

- Methods of Application: The composite was used as an adsorbent from an aqueous solution. The optimized parameters were temperature 25 °C, adsorption time 60 min, solution pH 7, and dosage 0.25 g/L .

- Results: The maximum uptake for 2,4-dichlorophenol, phenol, and 2-chlorophenol was 702.853, 659.475, and 674.155 mg/g, respectively, at 25 ± 1 °C . The composite can be used up to five cycles with a small reduction in the removal .

2. Wastewater Treatment

- Application Summary: Water-insoluble cyclodextrin–epichlorohydrin polymers are of constant interest to the scientific community, particularly for their environmental applications .

- Methods of Application: These materials form inclusion complexes with various pollutants through host–guest interactions .

- Results: These materials have many environmental applications including water and wastewater treatment, soil remediation, air purification and the concentration or elimination of target substances such as cholesterol .

3. Preparation of Chiral Epichlorohydrin

- Application Summary: Enantiomerically pure epichlorohydrin is a key chiral synthon in the preparation of 4-chloro-3-hydroxybutyrate, pheromones, L -carnitine, and β-adrenergic blockers .

- Methods of Application: Various methods are known for obtaining the enantiomerically pure epoxides, including chemical and enzymatic approaches .

- Results: A clear understanding of the synthesis process in case .

4. Synthesis of Novel Composite Adsorbent

- Application Summary: A novel composite consisting of reduced graphene oxide–functionalized beta-cyclodextrin epichlorohydrin polymer (RGO-βCD-ECH) was synthesized for the treatment of phenolic wastewater .

- Methods of Application: The synthesized composite was used as an adsorbent from an aqueous solution. The optimized parameters were temperature 25 °C, adsorption time 60 min, solution pH 7, and dosage 0.25 g/L .

- Results: The maximum uptake for 2,4-dichlorophenol, phenol, and 2-chlorophenol was 702.853, 659.475, and 674.155 mg/g, respectively, at 25 ± 1 °C . The composite can be used up to five cycles with a small reduction in the removal .

5. Cyclodextrin–Epichlorohydrin Polymers Synthesis

- Application Summary: Water-insoluble cyclodextrin–epichlorohydrin polymers are of constant interest to the scientific community, particularly for their environmental applications .

- Methods of Application: These materials form inclusion complexes with various pollutants through host–guest interactions .

- Results: These materials have many environmental applications including water and wastewater treatment, soil remediation, air purification and the concentration or elimination of target substances such as cholesterol .

6. Use in Lithium Battery

- Application Summary: Polyepichlorohydrin-based electrolytes are being studied for their potential use in lithium batteries .

- Methods of Application: Research works are persistently ongoing to develop free-standing solid polymer electrolytes with exceptional performances and stabilities .

- Results: These electrolytes can suit the needs of present and next-generation technologies .

7. Synthesis of Novel Composite Adsorbent

- Application Summary: A novel composite consisting of reduced graphene oxide–functionalized beta-cyclodextrin epichlorohydrin polymer (RGO-βCD-ECH) was synthesized for the treatment of phenolic wastewater .

- Methods of Application: The synthesized composite was used as an adsorbent from an aqueous solution. The optimized parameters were temperature 25 °C, adsorption time 60 min, solution pH 7, and dosage 0.25 g/L .

- Results: The maximum uptake for 2,4-dichlorophenol, phenol, and 2-chlorophenol was 702.853, 659.475, and 674.155 mg/g, respectively, at 25 ± 1 °C . The composite can be used up to five cycles with a small reduction in the removal .

8. Cyclodextrin–Epichlorohydrin Polymers Synthesis

- Application Summary: Water-insoluble cyclodextrin–epichlorohydrin polymers are of constant interest to the scientific community, particularly for their environmental applications .

- Methods of Application: These materials form inclusion complexes with various pollutants through host–guest interactions .

- Results: These materials have many environmental applications including water and wastewater treatment, soil remediation, air purification and the concentration or elimination of target substances such as cholesterol .

9. Use in Lithium Battery

- Application Summary: Polyepichlorohydrin-based electrolytes are being studied for their potential use in lithium batteries .

- Methods of Application: Research works are persistently ongoing to develop free-standing solid polymer electrolytes with exceptional performances and stabilities .

- Results: These electrolytes can suit the needs of present and next-generation technologies .

Safety And Hazards

Direcciones Futuras

The global Epichlorohydrin market is expected to grow at a CAGR of 4.44% during the forecast period until 2030 . There is ongoing research into the feasibility of load flexibilisation in epichlorohydrin plants, which could increase profitability by demand response for electricity and balancing market .

Propiedades

IUPAC Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584038 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epichlorohydrin-d5 | |

CAS RN |

69533-54-6 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

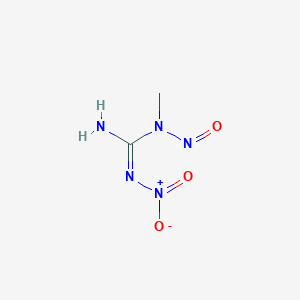

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)